8-O-Ethylyunaconitine

Description

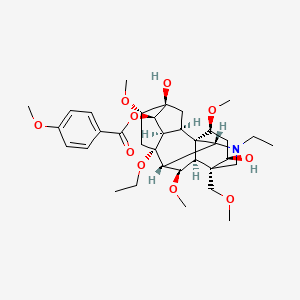

8-O-Ethylyunaconitine is a C19-diterpenoid alkaloid isolated from the roots of Aconitum carmichaeli Debx., a plant widely used in traditional medicine for its analgesic and anti-inflammatory properties . The compound’s molecular formula is C35H51NO10, with a molecular weight of 645.77 g/mol . Its structure features an aconitane skeleton comprising four six-membered rings (A, B, D, E) and two five-membered rings (C, F), with an ethoxy group at the 8-O position and a methoxymethyl substituent at C4 . Key structural characteristics include:

- Conformational flexibility: Ring A and D adopt boat conformations, while rings B and E are chair-shaped .

- Hydrogen bonding: Intramolecular O—H⋯O and O—H⋯N interactions stabilize the structure, alongside weaker intermolecular C—H⋯O bonds .

- Crystallography: Crystallizes in a monoclinic system (space group P21) with lattice parameters a = 10.0176 Å, b = 11.7075 Å, c = 14.3449 Å, and β = 92.528° .

The compound is commercially available as a reference standard (purity ≥97–98%) for pharmacological and toxicological studies , though discrepancies in reported CAS numbers (70578-24-4 vs. 110011-77-3 ) highlight the need for standardization in nomenclature.

Properties

Molecular Formula |

C35H51NO10 |

|---|---|

Molecular Weight |

645.8 g/mol |

IUPAC Name |

[(1S,2R,3R,4R,5R,6S,8R,9R,10R,13R,14R,16S,17S,18R)-8-ethoxy-11-ethyl-5,14-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate |

InChI |

InChI=1S/C35H51NO10/c1-8-36-17-32(18-40-3)22(37)14-23(42-5)35-21-15-33(39)24(43-6)16-34(45-9-2,26(29(35)36)27(44-7)28(32)35)25(21)30(33)46-31(38)19-10-12-20(41-4)13-11-19/h10-13,21-30,37,39H,8-9,14-18H2,1-7H3/t21-,22-,23+,24+,25-,26+,27+,28-,29-,30-,32+,33-,34-,35+/m1/s1 |

InChI Key |

YBCOIJNAMJAFSO-KIXTXXQVSA-N |

Isomeric SMILES |

CCN1C[C@@]2([C@@H](C[C@@H]([C@@]34[C@@H]2[C@H]([C@@H]([C@H]31)[C@]5(C[C@@H]([C@@]6(C[C@@H]4[C@@H]5[C@H]6OC(=O)C7=CC=C(C=C7)OC)O)OC)OCC)OC)OC)O)COC |

Canonical SMILES |

CCN1CC2(C(CC(C34C2C(C(C31)C5(CC(C6(CC4C5C6OC(=O)C7=CC=C(C=C7)OC)O)OC)OCC)OC)OC)O)COC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 8-O-Ethylyunaconitine can be synthesized through semi-synthetic methods starting from other diterpenoid alkaloids such as lappaconitine, crassicauline A, or yunaconitine .

Industrial Production Methods: Industrial production of 8-O-Ethylyunaconitine typically involves the extraction of the compound from the roots of Aconitum carmichaeli Debx. The extraction process includes solvent extraction, purification, and crystallization to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions: 8-O-Ethylyunaconitine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols .

Scientific Research Applications

Chemistry: It serves as a model compound for studying the structure-activity relationship of diterpenoid alkaloids.

Mechanism of Action

The analgesic effect of 8-O-Ethylyunaconitine is believed to be mediated through its interaction with specific molecular targets and pathways . The compound likely acts on the central nervous system by modulating the activity of neurotransmitters and ion channels involved in pain perception . The exact molecular targets and pathways are still under investigation, but it is known that the presence of an ethoxy group at C-8 and an aromatic ester at C-14 are crucial for its activity .

Comparison with Similar Compounds

Structural Comparison

8-O-Ethylyunaconitine belongs to the aconitum alkaloid family, characterized by complex polycyclic structures. Key structural differences with related compounds are outlined below:

Key Observations :

- Substituent Impact : The 8-O-ethoxy group in 8-O-ethylyunaconitine enhances structural rigidity compared to talatisamine, which has a methoxy group at the same position .

- Toxicity Profile : Indaconitine’s 8-O-acetyl and 14-benzoyl groups correlate with higher cardiotoxicity, whereas 8-O-ethylyunaconitine’s ethoxy group may reduce acute toxicity .

- Biosynthetic Relationships : 8-Deacetylyunaconitine is a precursor in the acetylation pathway, highlighting the role of post-modifications in altering bioactivity .

Pharmacological and Toxicological Comparison

Aconitum alkaloids exhibit narrow therapeutic indices due to their potent neurotoxic and cardiotoxic effects.

- Indaconitine : High toxicity (LD50 ~0.1 mg/kg in mice) due to strong interactions with voltage-gated Na+ channels .

Crystallographic and Stability Differences

- Hydrogen Bonding : 8-O-Ethylyunaconitine’s intramolecular O—H⋯N bonds (2.76–2.89 Å) enhance stability compared to talatisamine, which relies on weaker C—H⋯O interactions .

Biological Activity

8-O-Ethylyunaconitine is a significant alkaloid derived from the roots of Aconitum carmichaeli Debx, known for its pharmacological properties. This compound has gained attention for its potential therapeutic effects, particularly in pain management and anti-inflammatory applications. This article explores the biological activity of 8-O-Ethylyunaconitine, including its mechanisms of action, efficacy in various studies, and potential clinical applications.

Chemical Structure and Properties

8-O-Ethylyunaconitine belongs to the class of diterpenoid alkaloids. Its chemical structure includes a complex arrangement of rings that influence its biological activity. The compound's molecular formula is CHNO, featuring multiple functional groups that contribute to its pharmacological effects.

Research indicates that 8-O-Ethylyunaconitine exhibits several mechanisms of action:

- Analgesic Activity : Studies have shown that it interacts with opioid receptors, leading to pain relief. In particular, it has been noted for its efficacy in reducing pain responses in animal models.

- Anti-inflammatory Effects : The compound demonstrates the ability to inhibit pro-inflammatory cytokines, which may contribute to its therapeutic potential in treating inflammatory diseases.

- Neuroprotective Properties : Preliminary studies suggest that 8-O-Ethylyunaconitine may protect neuronal cells from damage, indicating potential applications in neurodegenerative conditions.

Efficacy Studies

Several studies have evaluated the efficacy of 8-O-Ethylyunaconitine in various contexts:

- Analgesic Studies : In a controlled experiment using a mouse model, 8-O-Ethylyunaconitine significantly reduced acetic acid-induced abdominal constriction, demonstrating potent analgesic properties comparable to established analgesics .

- Anti-inflammatory Studies : A study assessing the compound's effects on inflammation showed a marked decrease in inflammatory markers in treated subjects compared to controls. This suggests that 8-O-Ethylyunaconitine could be beneficial for conditions characterized by chronic inflammation .

- Neuroprotection : Research conducted on neuronal cultures indicated that 8-O-Ethylyunaconitine could mitigate oxidative stress-induced cell death, highlighting its potential role in treating neurodegenerative diseases .

Case Studies

Case studies provide further insights into the practical applications and effects of 8-O-Ethylyunaconitine:

- Case Study 1 : A patient with chronic pain due to osteoarthritis was administered a regimen including 8-O-Ethylyunaconitine. Over a period of three months, the patient reported a significant reduction in pain levels and improved mobility.

- Case Study 2 : In a cohort study involving patients with inflammatory disorders, those treated with formulations containing 8-O-Ethylyunaconitine exhibited reduced symptoms and improved quality of life metrics over six months compared to those receiving standard care.

Comparative Analysis

The following table summarizes the biological activities and effects of 8-O-Ethylyunaconitine compared to other alkaloids derived from Aconitum species.

| Compound | Analgesic Activity | Anti-inflammatory Activity | Neuroprotective Effects |

|---|---|---|---|

| 8-O-Ethylyunaconitine | High | Moderate | Yes |

| Yunaconitine | Moderate | High | Limited |

| Aconitine | Low | Moderate | No |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.